molecular formula C15H12O4 B588402 Monobenzyl Phthalate-d4 CAS No. 478954-83-5

Monobenzyl Phthalate-d4

Cat. No.: B588402
CAS No.: 478954-83-5
M. Wt: 260.281
InChI Key: XIKIUQUXDNHBFR-DOGSKSIHSA-N
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Description

Monobenzyl Phthalate-d4 is a deuterium-labeled compound, specifically a phthalate ester, with the chemical formula C15H8D4O4. It is a derivative of Monobenzyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various analytical applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Mechanism of Action

Target of Action

Monobenzyl Phthalate-d4, also known as 2-((Benzyloxy)carbonyl)benzoic acid-d4, is a deuterium-labeled derivative of Monobenzyl Phthalate . It is a urinary metabolite that results from exposure to phthalates, such as diethylhexyl phthalate (DEHP) . Phthalates are primarily used as plasticizers in PVC products . They are considered endocrine-disrupting chemicals , raising concerns about their impact on human health.

Mode of Action

This compound interacts with its targets by disrupting the endocrine system . As an endocrine disruptor, it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the metabolism of phthalates . When humans are exposed to phthalates, they metabolize them and excrete the metabolites in urine . This compound is one such metabolite .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After exposure to phthalates, the body metabolizes them into various metabolites, including this compound . These metabolites are then excreted in urine . The use of deuterium labeling in this compound can affect its pharmacokinetic and metabolic profiles .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an endocrine disruptor . It can interfere with hormone production and function, potentially leading to a variety of health

Preparation Methods

Synthetic Routes and Reaction Conditions: Monobenzyl Phthalate-d4 is synthesized through the reaction of phthalic anhydride-d4 with benzyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate esterification. The reaction can be represented as follows:

C6H4(CO)2O-d4+C6H5CH2OHC6H4(COOCH2C6H5)COOH-d4+H2O\text{C}_6\text{H}_4(\text{CO})_2\text{O-d}_4 + \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{COOCH}_2\text{C}_6\text{H}_5)\text{COOH-d}_4 + \text{H}_2\text{O} C6​H4​(CO)2​O-d4​+C6​H5​CH2​OH→C6​H4​(COOCH2​C6​H5​)COOH-d4​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Monobenzyl Phthalate-d4 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid-d4 and benzyl alcohol.

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form phthalic acid-d4.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Scientific Research Applications

Monobenzyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

    Monobenzyl Phthalate: The non-deuterated form of Monobenzyl Phthalate-d4.

    Mono-n-butyl Phthalate: Another phthalate ester with a butyl group instead of a benzyl group.

    Monoethyl Phthalate: A phthalate ester with an ethyl group.

Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Compared to its non-deuterated counterpart, Monobenzyl Phthalate, the deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation in complex mixtures. Additionally, the stability of the deuterium label makes it an ideal internal standard for various analytical techniques .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIUQUXDNHBFR-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858128
Record name 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478954-83-5
Record name 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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